

A Comparative Analysis of the Pharmacokinetic Profiles of Novel Ampakines

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacokinetic profiles of several notable ampakines, a class of positive allosteric modulators of the α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Ampakines have garnered significant interest for their potential therapeutic applications in a range of neurological and psychiatric disorders. Understanding their pharmacokinetic properties is crucial for the design of effective dosing regimens and the prediction of their clinical performance. This document summarizes key pharmacokinetic parameters from clinical trials, details the experimental methodologies employed, and visualizes relevant biological and experimental workflows.

Comparative Pharmacokinetic Parameters of Ampakines

The following table summarizes the key pharmacokinetic parameters for four ampakines: CX-1739, CX-717, Org 26576, and CX-516, based on data from clinical trials in human subjects.



Ampakine	Study Population	Dosing Regimen	Tmax (hours)	t1/2 (hours)	Key Findings
CX-1739	Healthy Male Volunteers	Single Ascending Doses (100- 1200 mg) & Multiple Ascending Doses (300- 600 mg BID)	1 - 5	6 - 9	Cmax and AUC were dose- proportional. Well-tolerated up to 900 mg QD and 450 mg BID.[1][2]
CX-717	Healthy Young Male and Elderly Male/Female Subjects	Single Ascending Doses (25- 1600 mg) & Multiple Ascending Doses (100 mg QD - 800 mg BID)	3 - 5	8 - 12	Cmax and AUC were dose- proportional. Well-tolerated up to 1600 mg single dose and 800 mg BID.[3]
Org 26576	Healthy Volunteers & Patients with Major Depressive Disorder (MDD)	Multiple Rising-Dose Cohorts (HV: 100–400 mg BID; MDD: 100–600 mg BID)	Not explicitly stated	Not explicitly stated	Comparable pharmacokin etic profiles between healthy volunteers and patients with MDD.[4]
CX-516	Patients with Alzheimer's Disease	900mg TID	Not explicitly stated	Not explicitly stated	Disappointing results in human trials, attributed in part to low potency.[7]



Experimental Protocols CX-1739 Phase I Clinical Trial

- Study Design: A two-part study in healthy male volunteers. Part A was a single ascending dose (SAD) study with doses ranging from 100 to 1200 mg. Part B was a multiple ascending dose (MAD) study with doses of 300 mg and 600 mg administered twice daily (BID).[1][2]
- Inclusion Criteria: Healthy male volunteers.
- Exclusion Criteria: Not detailed in the provided search results.
- Pharmacokinetic Sampling: Blood samples were collected at various time points post-dosing to determine plasma concentrations of CX-1739.
- Bioanalytical Method: While the specific bioanalytical method is not detailed in the abstracts, plasma concentrations of ampakines in such studies are typically determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[8][9][10]

CX-717 Phase I/IIa Clinical Trials

- Study Design: A four-part study involving single ascending doses (25-1600 mg), a food-effect crossover study, multiple ascending doses (100 mg QD to 800 mg BID), and a multiple-dose study in elderly subjects.[3] Another Phase IIa trial in adults with ADHD was a randomized, double-blind, two-period crossover study comparing two doses of CX-717 (200 mg and 800 mg BID) with placebo.[11][12]
- Inclusion Criteria (ADHD study): Adults meeting DSM-IV criteria for ADHD with at least moderately severe symptoms (ADHD-RS score ≥22 and CGI-S score ≥4).[11]
- Exclusion Criteria (ADHD study): Current use of medications for ADHD, unwillingness to refrain from medications that could interfere with cognitive assessment (e.g., benzodiazepines, sedating antihistamines), and a Body Mass Index (BMI) less than 18 or greater than 35.[11]
- Pharmacokinetic Sampling: Serial blood samples were collected to characterize the pharmacokinetic profile.



 Bioanalytical Method: Specific details of the bioanalytical method are not provided in the search results. It is presumed that a validated LC-MS/MS method was used for the quantification of CX-717 in plasma.

Org 26576 Phase Ib Clinical Trial (NCT00610649)

- Study Design: A randomized, double-blind, placebo-controlled trial in patients with Major Depressive Disorder (MDD). The study included a multiple rising dose paradigm with a range of 100 mg BID to 600 mg BID.
- Inclusion Criteria: Patients diagnosed with MDD.
- Exclusion Criteria: Not detailed in the provided search results.
- Pharmacokinetic Sampling: Blood samples were collected to assess the pharmacokinetic properties of Org 26576.
- Bioanalytical Method: The specific bioanalytical methodology is not described in the available abstracts. A validated LC-MS/MS method is the standard for such studies.

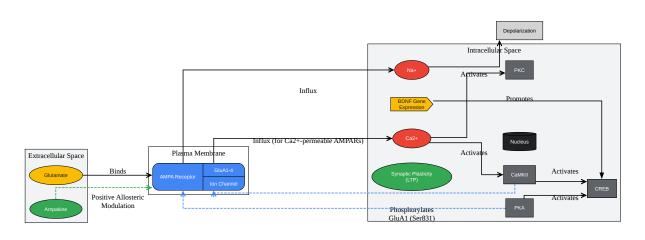
CX-516 Clinical Trial in Alzheimer's Disease (NCT00001662)

- Study Design: A randomized, controlled, proof-of-principle study where patients with dementia received CX-516 orally at a dose of 900mg three times a day (TID) for 12 weeks.
 [7]
- Inclusion Criteria: Patients with a diagnosis of Alzheimer's disease.
- Exclusion Criteria: Hepatic, cardiovascular, gastrointestinal, or hematological illness that could interfere with drug ADME; known hypersensitivity to CX-516; inability to swallow tablets or comply with the medication schedule; uncorrectable sensory deficits precluding psychometric testing; and depression.[7]
- Pharmacokinetic Sampling: Details on the pharmacokinetic sampling schedule are not available in the provided information.



• Bioanalytical Method: The specific bioanalytical method used for the quantification of CX-516 is not detailed.

Visualizations Signaling Pathway



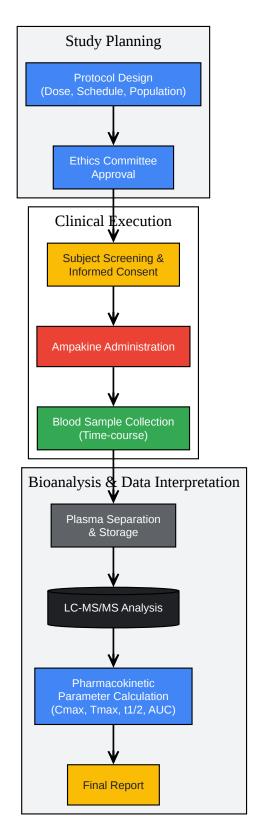
Phosphorylates GluA1 (Ser845)

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Caption: AMPA Receptor Signaling Pathway.



Experimental Workflow



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Caption: Typical Workflow for an Ampakine Pharmacokinetic Study.

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